Aminopicoline

Description

Structure

3D Structure

Properties

IUPAC Name |

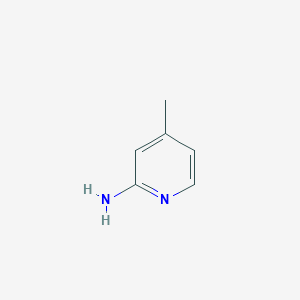

4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGLBZRQYOWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044720 | |

| Record name | 4-Methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-34-1 | |

| Record name | 2-Amino-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-4-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394N1Z644H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Reactivity of 2 Amino 4 Methylpyridine

Established Synthetic Routes and Methodological Advancements

The synthesis of 2-amino-4-methylpyridine can be achieved through various pathways, including innovative ring expansion techniques and classical functionalization reactions. These methods provide access to the core structure, which is a precursor for numerous derivatives.

Ring Expansion and Functionalization Pathways

A notable synthetic route involves the ring expansion of a furan (B31954) derivative. google.com One method starts with ethyl 2-(4-methylfuran) formate (B1220265), which undergoes a series of reactions including ring expansion, hydroxyl chlorination, and subsequent dechlorination to yield the 2-amino-4-methylpyridine crude product. google.comgoogle.com This process is advantageous as it avoids the formation of the hard-to-separate 2,6-diamino-4-methylpyridine byproduct. google.com The initial step involves reacting ethyl 2-(4-methylfuran) formate with formamide (B127407) and ammonia (B1221849) gas in dimethylformamide, leading to the formation of 2-amino-3-hydroxy-4-methylpyridine after an acidic workup. google.com This intermediate is then subjected to chlorination and dechlorination to afford the final product. google.comgoogle.com

Functionalization of the 2-amino-4-methylpyridine ring can also be achieved through biotransformation. Whole cells of the bacterium Burkholderia sp. MAK1, induced with pyridin-2-ol, can catalyze the regioselective oxyfunctionalization of 4-methyl-pyridin-2-amine. nih.gov This biological approach results in the formation of 2-amino-5-hydroxy-4-methylpyridine with a yield of 34%. nih.gov

Nucleophilic Substitution and Coupling Reactions

The 2-amino-4-methylpyridine scaffold is amenable to various nucleophilic substitution and coupling reactions, which are fundamental to its role as a synthetic intermediate. The amino group itself is nucleophilic and can react with electrophiles. evitachem.comsmolecule.com

A common strategy for creating analogues involves the deprotonation of the protected aminopyridine followed by reaction with an electrophile. For instance, after protecting the amino group, treatment with n-butyllithium generates a carbanion that can react with various electrophiles. nih.gov Nucleophilic substitution reactions have been employed to introduce alkyl chains with terminal functional groups, such as fluorine, at the 6-position of the pyridine (B92270) ring. nih.gov

Coupling reactions are also pivotal in the modification of 2-amino-4-methylpyridine and its derivatives. For example, 2-amino-5-iodo-4-methylpyridine, synthesized by iodination of the parent compound, is a valuable precursor for Suzuki-Miyaura cross-coupling reactions. Another approach involves converting 2-amino-4-methylpyridine to 2-hydroxy-4-methylpyridine, which is then transformed into a 2-pyridyl triflate. orgsyn.org This triflate can subsequently participate in coupling reactions. The Buchwald-Hartwig arylamination has been utilized to introduce an amino moiety at the C2-position of a pyridine ring in a multi-step synthesis starting from 2-bromo-4-methylpyridine. rsc.org

Derivatization Strategies and Analogue Synthesis

The derivatization of 2-amino-4-methylpyridine is crucial for developing new chemical entities with specific properties. Strategies focus on substituting the pyridine ring and modifying the amino group to produce a wide array of analogues.

Synthesis of Substituted Analogues

A significant body of research has focused on synthesizing analogues of 2-amino-4-methylpyridine substituted at various positions on the pyridine ring. The 6-position has been identified as a tolerant site for introducing substituents to develop inhibitors of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

The synthesis of these analogues often begins with the protection of the 2-amino group, commonly with a 2,5-dimethyl-1H-pyrrole group. nih.gov The resulting protected compound can then be lithiated at the 6-position and reacted with various aldehydes or other electrophiles. For example, reaction with acetaldehyde (B116499) yields a hydroxypropyl-substituted intermediate, which can be further modified. nih.govresearchgate.net The following table summarizes the synthesis of several key intermediates and analogues.

| Starting Material | Reagent(s) | Product | Reference |

| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-6-trimethylsilylpyridine | n-BuLi, Acetaldehyde | 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol | nih.gov |

| 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol | NaH, MeI | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-methoxypropyl)-4-methylpyridine | nih.gov |

| 6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine | BrCH₂CH₂F or BrCH₂CH₂CH₂F | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-fluoroethyl)-4-methylpyridine or 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(3-fluoropropyl)-4-methylpyridine | nih.gov |

| 2-Amino-4-methylpyridine | I₂, Oxidizing Agent | 2-Amino-5-iodo-4-methylpyridine |

The deprotection of the pyrrole (B145914) group is typically achieved by refluxing with hydroxylamine (B1172632) hydrochloride in an ethanol (B145695)/water mixture. nih.gov

Preparation of Carbamothioyl Derivatives

The amino group of 2-amino-4-methylpyridine readily reacts to form carbamothioyl derivatives, particularly thioureas and acylthioureas. jrespharm.comresearchgate.net These compounds are typically synthesized by reacting 2-amino-4-methylpyridine (also known as 2-amino-4-picoline) with an appropriate isothiocyanate. jrespharm.comiucr.org

A common method involves the in situ formation of benzoyl isothiocyanate from the reaction of benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) in a solvent like acetone. jrespharm.comiucr.orgsemanticscholar.org The subsequent addition of 2-amino-4-methylpyridine to the reaction mixture leads to the formation of N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide derivatives. researchgate.netiucr.orgsemanticscholar.org The general reaction scheme is as follows:

Benzoyl chloride + Ammonium thiocyanate → Benzoyl isothiocyanate + Ammonium chloride

Benzoyl isothiocyanate + 2-Amino-4-methylpyridine → N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

The following table presents examples of synthesized carbamothioyl derivatives.

| Acyl Chloride | Amine | Product Name | Yield | Reference |

| Benzoyl chloride | 2-Amino-4-methylpyridine | N-[(4-Methylpyridin-2-yl)carbamothioyl]benzamide | 74% | jrespharm.com |

| o-Toluoyl chloride | 2-Amino-4-picoline | 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | 66% | researchgate.netsemanticscholar.org |

| p-Toluoyl chloride | 2-Amino-4-picoline | 4-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | 61% | iucr.org |

These reactions are generally performed under reflux, and the products are often purified by recrystallization from solvents like methanol (B129727) or ethanol. jrespharm.comiucr.org

Coordination Chemistry and Metal Complexation

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes incorporating 2-amino-4-methylpyridine is typically achieved through straightforward, one-step reactions. These methods involve combining the ligand with a suitable metal salt in an appropriate solvent, often leading to the crystallization of the desired coordination compound. The resulting structures have been extensively characterized using techniques such as single-crystal X-ray diffraction, Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis.

Mononuclear and Dinuclear Coordination Compounds

2-Amino-4-methylpyridine has proven to be a adept ligand in the formation of both mononuclear and dinuclear metal complexes. In mononuclear complexes, a central metal ion is coordinated to one or more 2-amino-4-methylpyridine ligands, along with other co-ligands or counter-ions. A notable example is the cobalt(II) chloride complex, [Co(C₆H₈N₂)₂Cl₂], which consists of mononuclear units where two 2-amino-4-methylpyridine ligands are linked to the cobalt center. tandfonline.comtandfonline.com This compound crystallizes in the orthorhombic system. tandfonline.comtandfonline.com

The versatility of 2-amino-4-methylpyridine also extends to the formation of dinuclear species, where two metal centers are bridged by ligands. While specific examples of dinuclear complexes solely bridged by 2-amino-4-methylpyridine are less common, its role as a terminal ligand in larger dinuclear structures is well-documented. For instance, it can occupy the axial positions in paddle-wheel dinuclear copper(II) carboxylate complexes. researchgate.net

Polymeric Coordination Structures

The ability of 2-amino-4-methylpyridine to participate in extended networks has led to the development of polymeric coordination structures. In these arrangements, the ligand can act as a bridge between metal centers, propagating a one-, two-, or three-dimensional framework. For example, a one-dimensional anionic copper-malonate chain has been synthesized where the 2-amino-4-methylpyridine moiety is attached through noncovalent interactions. acs.orgnih.gov In some silver(I) complexes, the amino group of a related aminopyridine has been shown to bridge two silver ions, resulting in a polymeric structure. mdpi.com

Ligand Binding Modes and Coordination Geometries

The coordination of 2-amino-4-methylpyridine to metal ions is primarily dictated by the presence of two potential donor sites: the pyridyl nitrogen and the amino group nitrogen. This allows for a variety of binding modes and results in diverse coordination geometries around the metal center.

Pyridyl Nitrogen Coordination

The most prevalent binding mode for 2-amino-4-methylpyridine involves the coordination of the endocyclic pyridyl nitrogen atom to the metal ion. mdpi.com This is due to the greater nucleophilicity of the sp²-hybridized nitrogen within the aromatic ring. In the majority of its characterized metal complexes, including those with cobalt(II) and copper(II), the ligand is monodentate, binding exclusively through the pyridine (B92270) nitrogen. tandfonline.comtandfonline.comnih.gov This mode of coordination is a key feature in the formation of many mononuclear and polymeric structures.

Electronic and Magnetic Properties of Coordination Compounds

The incorporation of 2-amino-4-methylpyridine into metal complexes significantly influences their electronic and magnetic properties. These properties are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals.

UV-Vis spectroscopy is a key tool for probing the electronic transitions within these complexes. The spectra of cobalt(II) complexes with 2-amino-4-methylpyridine, for instance, exhibit multiple absorption bands. These bands are attributed to d-d transitions of the cobalt ion, ligand-to-metal charge transfer (LMCT), and intra-ligand π → π* or n → π* transitions. tandfonline.comtandfonline.com

The magnetic properties of these coordination compounds are determined by the spin state of the central metal ion. For cobalt(II) complexes of 2-amino-4-methylpyridine, room temperature magnetic moments have been measured in the range of 4.58–5.29 Bohr magnetons (B.M.). tandfonline.comresearchgate.net These values are indicative of high-spin cobalt(II) centers with a 3d⁷ electronic configuration. tandfonline.com

| Compound | Metal Ion | Magnetic Moment (B.M.) | Spin State |

| [Co(2-amino-4-methylpyridine)₂Cl₂] | Co(II) | 4.58–5.29 | High-spin |

| [Cu(II)-malonate-2-amino-4-methylpyridine] | Cu(II) | - | - |

d-d Transitions and Charge Transfer Phenomena

The electronic spectra of metal complexes containing 2-Amino-4-methylpyridine provide critical information about their molecular structure and bonding. These spectra are characterized by absorption bands that arise from different types of electronic transitions, primarily d-d transitions and charge transfer phenomena.

In transition metal complexes, d-d transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. These transitions are typically weak but are fundamental in determining the coordination geometry and the ligand field splitting energy.

Charge transfer (CT) transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. Ligand-to-metal charge transfer (LMCT) occurs when an electron moves from a ligand-based orbital to a metal-based orbital. These transitions are generally much more intense than d-d transitions. researchgate.net

A notable example is the complex formed between cobalt(II) chloride and 2-Amino-4-methylpyridine, [Co(C₆H₈N₂)₂Cl₂]. The UV-Vis spectrum of this complex displays five distinct absorption bands. These bands have been attributed to the d-d transitions of the cobalt(II) ion, as well as ligand-to-metal charge transfer. researchgate.net The presence of both types of transitions in the spectrum provides a comprehensive electronic picture of the complex.

| Complex | Transition Type | Attribution |

|---|---|---|

| [Co(C₆H₈N₂)₂Cl₂] | d-d Transition | Electronic transitions between the d-orbitals of the Co(II) center. |

| Ligand → Metal Charge Transfer (LMCT) | Electron excitation from ligand-based orbitals to Co(II) d-orbitals. |

Spin States and Magnetic Moment Analysis

Magnetic moment analysis is a powerful tool for elucidating the electronic configuration and spin state of the central metal ion in a coordination complex. The spin state—either high-spin or low-spin—is determined by how the d-electrons occupy the orbitals that have been split by the ligand field.

For cobalt(II) complexes with 2-Amino-4-methylpyridine, such as [Co(L)₂X₂] (where L = 2-Amino-4-methylpyridine and X = chloride or acetate), magnetic susceptibility measurements provide clear evidence of their electronic structure. researchgate.net Studies on a series of these compounds show room temperature magnetic moments in the range of 4.58–5.29 Bohr Magnetons (B.M.). researchgate.net

This range is characteristic of high-spin cobalt(II) ions, which have a 3d⁷ electronic configuration with three unpaired electrons in a tetrahedral or octahedral geometry. The observed magnetic moments are consistent with the values expected for such systems, confirming the high-spin state of the Co(II) center in these complexes. researchgate.net

| Complex Type | Metal Ion | Measured Magnetic Moment (B.M.) | Inferred Spin State |

|---|---|---|---|

| [Co(C₆H₈N₂)₂X₂] (X = Cl⁻, CH₃COO⁻) | Cobalt(II) | 4.58 – 5.29 | High-Spin |

Luminescence Characteristics of Metal Complexes

The luminescence of metal complexes is a property of significant interest for applications in sensing, imaging, and materials science. While coordination complexes of substituted pyridines can exhibit luminescence, detailed studies on the specific luminescence or photoluminescence characteristics of metal complexes containing solely 2-Amino-4-methylpyridine as the primary ligand are not extensively documented in the reviewed scientific literature. Research on closely related ligands, such as 2-amino-3-methylpyridine (B33374), indicates that their silver(I) and copper(II) complexes can be luminescent, suggesting potential for this class of compounds. mdpi.com However, a comprehensive analysis of the excitation and emission spectra for 2-Amino-4-methylpyridine complexes specifically is required to fully characterize their luminescent properties. One study on a mixed-ligand copper(II)-malonate complex that includes 2-Amino-4-methylpyridine investigated its photoresponse properties, but did not detail its luminescence emission characteristics. acs.org

Supramolecular Architectures and Crystal Engineering

Formation of Proton Transfer Compounds and Molecular Salts

A common strategy in crystal engineering is the formation of molecular salts through proton transfer, which can significantly modify the physicochemical properties of the parent compounds. Due to the basic nature of its pyridine (B92270) nitrogen atom, 2-Amino-4-methylpyridine readily undergoes protonation when reacted with acidic compounds. This results in the formation of the 2-amino-4-methylpyridinium cation.

This proton transfer has been extensively documented in reactions with a variety of carboxylic acids and other acidic molecules. Examples of well-characterized molecular salts include:

2-Amino-4-methylpyridinium 4-aminobenzoate (B8803810) nih.gov

2-Amino-4-methylpyridinium 2-hydroxybenzoate nih.gov

2-Amino-4-methylpyridinium 4-methylbenzoate researchgate.net

2-Amino-4-methylpyridinium 4-nitrophenolate-4-nitrophenol researchgate.net

2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate nih.gov

2-Amino-4-methylpyridinium salts with 4-aminosalicylate and 5-chlorosalicylate researchgate.net

In these structures, the proton from the acidic group of the co-former molecule transfers to the endocyclic nitrogen atom of the pyridine ring. This transfer is confirmed through crystallographic studies, where analysis of C-N-C bond angles within the pyridine ring and the location of the hydrogen atom confirm the protonated state. For instance, in the 2-amino-4-methylpyridinium cation, the C-N-C angle at the protonated nitrogen slightly increases compared to the unprotonated molecule. nih.gov The resulting ionic species, the 2-amino-4-methylpyridinium cation and the corresponding anion, then serve as the fundamental units for supramolecular assembly.

Analysis of Noncovalent Interactions in Solid-State Structures

Hydrogen bonds are the most dominant interactions in the crystal structures of 2-amino-4-methylpyridinium salts. The protonated pyridine nitrogen and the exocyclic amino group of the cation act as hydrogen bond donors, while the functional groups of the anion (e.g., carboxylate or phenolate (B1203915) oxygen atoms) act as acceptors.

A frequently observed and robust supramolecular synthon is the R²₂(8) ring motif. researchgate.net This motif is formed when the carboxylate group of an anion interacts with the 2-amino-4-methylpyridinium cation through a pair of N—H⋯O hydrogen bonds. nih.govresearchgate.net One bond forms between the protonated pyridine nitrogen and a carboxylate oxygen, while the second forms between one hydrogen of the amino group and the other carboxylate oxygen. nih.gov

Beyond this primary motif, other hydrogen bonds, including weaker C—H⋯O interactions, contribute to stabilizing the crystal lattice. nih.govnih.gov In hydrated structures, water molecules can play a crucial bridging role, linking adjacent cations and anions through O—H⋯O and O—H⋯N hydrogen bonds and sometimes forming stable cyclic clusters, such as tetrameric water clusters. nih.gov

| Compound | Interaction Type | Motif/Description | Reference |

|---|---|---|---|

| 2-Amino-4-methylpyridinium 2-hydroxybenzoate | N—H⋯O | Forms R²₂(8) ring motifs linking cations and anions into chains. | nih.goviucr.org |

| 2-Amino-4-methylpyridinium 4-aminobenzoate | N—H⋯O, C—H⋯O | Links anions and cations into a three-dimensional supramolecular structure. | nih.gov |

| 2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate sesquihydrate | O—H⋯O, O—H⋯N, N—H⋯O | Extensive network involving cyclic tetrameric water clusters that bridge cations and anions. | nih.gov |

| 2-Amino-4-methylpyridinium 4-nitrophenolate-4-nitrophenol | N—H⋯O | Forms tetrameric structures with R²₄(8) and R²₁(6) graph-set ring motifs. | researchgate.net |

Aromatic π–π stacking interactions are another significant stabilizing force in the crystal packing of 2-Amino-4-methylpyridine derivatives. These interactions occur between the electron-rich pyridine rings of the cations and/or the aromatic rings of the anions. These interactions help to organize the molecules into columns or layers within the crystal structure. The strength and geometry of these interactions are characterized by parameters such as the centroid-to-centroid distance between the aromatic rings and the interplanar spacing.

| Compound | Centroid-to-Centroid Distance (Å) | Reference |

|---|---|---|

| 2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate sesquihydrate | 3.4690 (8) and 3.6932 (8) | nih.gov |

| 2-Amino-4-methylpyridinium 2-hydroxybenzoate | 3.5691 (9) and 3.6215 (9) | nih.gov |

| 2-Amino-4-methylpyridinium 2-hydroxybenzoate (alternative study) | 3.7528 (16) | iucr.org |

| 2-Amino-4-methylpyridinium 4-methylbenzoate | 3.8503 (18) | researchgate.net |

Lone pair-pi (lp–π) interactions, where an electron-rich lone pair from a heteroatom interacts with the face of an electron-deficient π-system, also contribute to the structural cohesion. In the supramolecular architecture of a Cu(II)-malonate complex involving protonated 2-Amino-4-methylpyridine, a significant lone-pair···π interaction was identified. acs.org Specifically, a carbonyl oxygen atom from the bis(malonato)copper(II) unit is oriented towards the π-face of the protonated aminopyridine ring with a separation distance of 3.664(3) Å. acs.org Similarly, in the crystal structure of 2-amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate, a C=O···π interaction involving the aromatic ring of the anion was noted as being effective in stabilizing the crystal structure. nih.gov

Halogen bonding is a highly directional noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base. Pyridine derivatives are well-established as effective halogen-bond acceptors due to the lone pair of electrons on the nitrogen atom. oup.com While specific crystallographic studies detailing halogen bonding with 2-Amino-4-methylpyridine were not identified in the reviewed literature, its chemical nature makes it a prime candidate for forming such interactions. In crystal engineering, co-crystallization of halogenated molecules with pyridine-based targets is a common strategy to build robust supramolecular assemblies where N···X (X = Cl, Br, I) interactions guide the crystal packing. mdpi.com

Other weak interactions, such as C—H···π contacts, are also observed. In these interactions, a C-H bond acts as a weak donor to the electron cloud of an aromatic ring, further refining the stability and specificity of the crystal packing.

Supramolecular Self-Assembly Principles and Motifs

The principles of supramolecular self-assembly describe how individual molecules use noncovalent interactions to spontaneously organize into larger, well-defined structures. In the case of 2-Amino-4-methylpyridine, its ability to form specific and reliable hydrogen-bonding patterns, particularly the R²₂(8) ring motif with carboxylic acids, makes this motif a key supramolecular synthon. researchgate.net

Crystal engineers utilize these predictable synthons to design and construct complex architectures. The self-assembly process often follows a hierarchical pattern. First, the strongest interactions, such as the charge-assisted N⁺—H⋯O⁻ hydrogen bonds, link the cationic and anionic components into primary motifs like ion pairs or chains. nih.govresearchgate.net Subsequently, weaker interactions such as π–π stacking and C—H⋯O hydrogen bonds organize these primary structures into higher-order arrangements. researchgate.netiucr.org For example, N—H⋯O hydrogen bonds may form ribbon-like structures, which are then crosslinked by C—H⋯O bonds and π-stacking interactions to create a final three-dimensional framework. researchgate.net The combination of multiple, cooperative noncovalent forces is crucial for the formation of stable and predictable crystalline solids. acs.org

Crystal Packing and Lattice Stabilization Mechanisms

The crystal packing of 2-Amino-4-methylpyridine, particularly in its protonated form as the 2-amino-4-methylpyridinium cation, is predominantly governed by a network of strong hydrogen bonds and supplemented by weaker interactions such as π-π stacking. These interactions dictate the assembly of molecules into well-defined, three-dimensional supramolecular structures.

A recurrent and highly stable motif observed in the crystal structures of 2-amino-4-methylpyridinium salts is the R22(8) ring motif. nih.govnih.gov This feature typically arises from a pair of N—H⋯O hydrogen bonds linking the protonated pyridine nitrogen and the amino group of the cation to the oxygen atoms of an adjacent anion, such as a carboxylate group. nih.govnih.gov This robust hydrogen-bonding synthon effectively creates ion pairs that serve as fundamental building blocks for the extended crystal lattice.

These primary motifs are further interconnected to construct higher-dimensional networks. For instance, in 2-amino-4-methylpyridinium 3-hydroxybenzoate, the R22(8) motifs are linked via additional N—H⋯O hydrogen bonds, resulting in a three-dimensional framework. nih.gov Similarly, in salts co-crystallized with dihydrate molecules, O—H⋯O hydrogen bonds involving the water molecules play a crucial role in linking the primary ion pairs into a 3D network. iucr.org

| Interaction Type | Typical Distance/Geometry | Reference |

| N—H⋯O Hydrogen Bond | Forms R22(8) ring motifs | nih.gov, nih.gov |

| O—H⋯O Hydrogen Bond | Links ion pairs via water molecules | iucr.org |

| N—H⋯Cl Hydrogen Bond | Connects cations and anions | nih.gov |

| π–π Stacking | Centroid-centroid distances of 3.56 Å - 3.92 Å | nih.gov, nih.gov |

Controlled Crystal Growth Dynamics and Morphology

The controlled growth of high-quality single crystals of 2-Amino-4-methylpyridine derivatives is essential for their structural elucidation and for harnessing their potential in applications such as nonlinear optics. scirp.org The slow evaporation solution technique (SEST) is a widely employed and effective method for growing large, optically transparent single crystals of its salts and co-crystals. scirp.orgresearchgate.net

The fundamental principle of this method relies on gradually increasing the concentration of the solute in a solution until it reaches supersaturation, which is the primary driving force for crystallization. scirp.org The choice of solvent is critical, with solvents like methanol (B129727) and ethanol (B145695) being commonly used due to the moderate and linear increase in solubility of 2-Amino-4-methylpyridine salts with temperature. scirp.org This positive solubility response is a key indicator that slow cooling and slow evaporation methods will be effective for growing large single crystals. scirp.org

The process begins with the preparation of a saturated or slightly undersaturated solution of the synthesized compound at a constant temperature. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. This gradual process ensures that the rate of nucleation is low and that the growth occurs on a limited number of nuclei, which is conducive to the formation of large, high-quality single crystals. For instance, single crystals of 2-amino-4-methylpyridinium cyanoacetate (B8463686) have been successfully grown using SEST at 35 °C from a methanol solution. researchgate.net The morphology of the harvested crystals is often described as colorless blocks or parallelepipeds, reflecting the internal symmetry of their crystal system, such as monoclinic or triclinic. nih.goviucr.orgscirp.org

| Growth Technique | Key Parameters | Resulting Morphology | Reference |

| Slow Evaporation Solution Technique (SEST) | Solvent choice (e.g., methanol, ethanol), Temperature, Supersaturation | Large, optically transparent single crystals; colorless blocks | scirp.org, iucr.org, researchgate.net |

| Slow Cooling | Positive solubility-temperature gradient | Large single crystals | scirp.org |

Spectroscopic Characterization and Advanced Computational Chemistry

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers profound insights into the molecular vibrations of 2-Amino-4-methylpyridine. These methods are powerful tools for identifying functional groups and elucidating the molecular structure. Computational calculations, particularly using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational bands to specific atomic motions within the molecule.

The FTIR spectrum of 2-Amino-4-methylpyridine exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The high-frequency region is dominated by the stretching vibrations of the amino (NH₂) group and the aromatic C-H bonds. The NH₂ group typically shows asymmetric and symmetric stretching bands. The intermediate frequency region reveals vibrations related to the pyridine (B92270) ring, including C=C and C=N stretching modes. The low-frequency region contains bands from in-plane and out-of-plane bending vibrations.

Theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been used to calculate the vibrational frequencies. researchgate.net These calculated frequencies are often scaled to better match the experimental data, aiding in the precise assignment of each vibrational mode. nih.gov

Table 1: Selected FTIR Vibrational Frequencies and Assignments for 2-Amino-4-methylpyridine

| Wavenumber (cm⁻¹) | Assignment |

| ~3440 | NH₂ Asymmetric Stretching |

| ~3315 | NH₂ Symmetric Stretching |

| ~3050 | Aromatic C-H Stretching |

| ~1630 | NH₂ Scissoring (Bending) |

| ~1600 | Pyridine Ring C=C Stretching |

| ~1500 | Pyridine Ring C=N Stretching |

| ~1270 | C-N Stretching |

Note: The exact wavenumbers can vary slightly based on the experimental conditions (e.g., solid phase KBr pellet or solution).

Raman spectroscopy provides complementary information to FTIR, as the selection rules for vibrational transitions differ. In Raman spectra, vibrations that cause a significant change in molecular polarizability are more intense. For 2-Amino-4-methylpyridine, the symmetric vibrations of the pyridine ring, such as the ring breathing mode, typically give rise to strong Raman signals. acs.org

Computational studies are also invaluable in interpreting Raman spectra. The calculated Raman activities can be used to simulate the spectrum, which can then be compared with the experimental spectrum to confirm vibrational assignments. nih.gov

Table 2: Selected Raman Shifts and Assignments for 2-Amino-4-methylpyridine

| Raman Shift (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H Stretching |

| ~1600 | Pyridine Ring C=C Stretching |

| ~1380 | C-H Bending |

| ~995 | Pyridine Ring Breathing Mode |

| ~810 | C-H Out-of-plane Bending |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of 2-Amino-4-methylpyridine, recorded using UV-Vis spectroscopy, provides information about the electronic transitions within the molecule. The spectrum typically shows absorption bands in the ultraviolet region, which are attributed to π→π* and n→π* electronic transitions associated with the pyridine ring and the amino group.

The positions of the absorption maxima (λ_max) can be influenced by the solvent polarity. To gain a deeper understanding of these electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. These calculations can predict the excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in each transition. scirp.orgmdpi.com For instance, theoretical studies on related aminopyridine derivatives have shown that the main absorption bands correspond to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scirp.org

Table 3: Typical UV-Vis Absorption Maxima for Aminopyridine Derivatives

| Solvent | λ_max (nm) | Associated Transition |

| Methanol (B129727) | ~240, ~295 | π→π |

| Chloroform | ~245, ~300 | π→π |

Note: Data represents typical values for aminopyridine derivatives; specific values for 2-Amino-4-methylpyridine may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei in 2-Amino-4-methylpyridine.

The ¹H NMR spectrum of 2-Amino-4-methylpyridine shows distinct signals for the protons of the pyridine ring, the methyl group, and the amino group. The chemical shifts (δ) of the aromatic protons are typically found in the downfield region (6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons appear as a singlet in the upfield region (~2.2 ppm), while the amino protons give a broad signal whose chemical shift can vary depending on the solvent and concentration. chemicalbook.com

The coupling constants (J) between adjacent protons on the pyridine ring provide valuable information about their connectivity. For example, the coupling between the proton at position 6 and the proton at position 5 is a characteristic ortho-coupling.

Table 4: ¹H NMR Chemical Shifts and Coupling Constants for 2-Amino-4-methylpyridine in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~7.81 | d | J = 5.2 |

| H5 | ~6.37 | d | J = 5.2 |

| H3 | ~6.20 | s | - |

| CH₃ | ~2.16 | s | - |

| NH₂ | ~4.68 | br s | - |

Source: Data adapted from ChemicalBook for a 300 MHz spectrum in CDCl₃. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. 2-Amino-4-methylpyridine has six distinct carbon atoms, and therefore, six signals are expected in the spectrum. The chemical shifts of the pyridine ring carbons are found in the aromatic region (100-160 ppm). The carbon atom attached to the amino group (C2) is typically shifted significantly downfield.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate theoretical ¹³C NMR chemical shifts. researchgate.net These calculated values, when compared with experimental data, can confirm the assignment of the carbon signals.

Table 5: Experimental ¹³C NMR Chemical Shifts for 2-Amino-4-methylpyridine

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | ~158.9 |

| C6 | ~147.9 |

| C4 | ~147.5 |

| C5 | ~112.9 |

| C3 | ~109.8 |

| CH₃ | ~20.9 |

Note: Data represents typical experimental values and may vary slightly based on solvent and experimental conditions.

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) analysis has been successfully applied to various salts and complexes of 2-Amino-4-methylpyridine, revealing its structural arrangement and role in supramolecular assemblies.

In one such study, the crystal structure of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol was determined. asianpubs.org The compound crystallizes in an orthorhombic system with the space group Pna2₁, indicating a non-centrosymmetric arrangement. asianpubs.org Another investigation focused on the molecular salt 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, which was found to crystallize in the triclinic P-1 space group. nih.gov

| Compound | Crystal System | Space Group | Lattice Parameters |

| 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol asianpubs.org | Orthorhombic | Pna2₁ | a = 13.0726 Å, b = 11.8157 Å, c = 12.0281 Å |

| 2-amino-4-methylpyridin-1-ium tartrate monohydrate nih.gov | Triclinic | P-1 | a = 7.176 Å, b = 9.9359 Å, c = 10.716 Å, α = 117.5°, β = 104.8°, γ = 91.7° |

| (C₆H₉N₂)₂ZnCl₄ lew.ro | Triclinic | P-1 | a = 8.469 Å, b = 8.469 Å, c = 15.376 Å, α = 95.14°, β = 91.15°, γ = 68.99° |

Table 2: Crystallographic data for selected compounds containing 2-Amino-4-methylpyridine.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD is ideal for analyzing bulk materials. Its primary applications include the identification of crystalline phases, the determination of sample purity, and the analysis of polymorphism (the ability of a compound to exist in multiple crystal forms).

For a compound like 2-Amino-4-methylpyridine, PXRD would be used to generate a characteristic diffraction pattern, or diffractogram, which serves as a "fingerprint" for its specific crystalline phase. This is crucial in quality control during synthesis to ensure batch-to-batch consistency and to confirm that the bulk material corresponds to the structure determined by SCXRD. While specific PXRD patterns for the parent 2-Amino-4-methylpyridine are not detailed in the surveyed literature, the technique remains a standard and essential tool for the characterization of the compound in its solid state.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a vital tool for complementing experimental data, predicting molecular properties, and providing insights into electronic structure and reactivity.

Density Functional Theory (DFT) methods are widely used to investigate the properties of molecules like 2-Amino-4-methylpyridine. These calculations can accurately predict optimized molecular geometries, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. nih.govmdpi.com

In a theoretical study of 2-Amino-4-methylpyridine, DFT calculations were performed using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory was employed to calculate various properties, including NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. The computed ¹H and ¹³C NMR chemical shifts showed a strong correlation with experimental values. DFT has also been applied to understand the electronic structure and properties of metal complexes incorporating 2-Amino-4-methylpyridine as a ligand, providing support for experimental findings. acs.org The synergy between DFT calculations and experimental NMR is a powerful approach for the complete structural elucidation of complex organic molecules. mdpi.com

| Parameter | Specification | Purpose |

| Method | Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A hybrid functional that balances accuracy and computational cost. |

| Basis Set | 6-311++G(d,p) | Defines the set of functions used to build molecular orbitals. |

| NMR Calculation | GIAO (Gauge-Independent Atomic Orbital) | A method for accurately predicting NMR shielding tensors and chemical shifts. |

Table 3: Typical parameters for DFT calculations on 2-Amino-4-methylpyridine.

Ab Initio Hartree-Fock (HF) Approaches

Ab initio Hartree-Fock (HF) methods represent a foundational approach in computational chemistry for approximating the solution to the time-independent Schrödinger equation. The HF method is rooted in the molecular orbital theory, where the many-electron wavefunction is approximated as a single Slater determinant of one-electron orbitals. This approach systematically accounts for electron exchange but does not explicitly include electron correlation, which is the interaction between the motions of individual electrons.

In the study of 2-amino-4-methylpyridine and related aminopyridines, the HF method is often employed as a baseline for comparison with more sophisticated computational techniques like Density Functional Theory (DFT). For instance, when calculating molecular structures and vibrational frequencies of substituted aminopyridines, results from HF calculations are typically compared against those obtained from DFT methods (such as B3LYP) and experimental data. researchgate.nettandfonline.com Generally, it has been observed that DFT methods provide results that are in better agreement with experimental values for both geometric parameters and vibrational frequencies than the scaled HF method. researchgate.net

Theoretical Studies on Tautomerization and Transition States

Tautomerism is a critical aspect of the chemical behavior of 2-amino-4-methylpyridine (2A4MP). Theoretical investigations, particularly using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been conducted to understand the relative stabilities of its various tautomeric forms in the gas phase. amercrystalassn.orgacs.orgwiley-vch.de These studies have considered all possible tautomers, including not only the common amino-imino conversions but also NH → CH and CH → CH shifts. amercrystalassn.orgwiley-vch.de

The research confirms that the canonical amino structure (2A4MP1) is the most stable tautomer. The next most stable tautomer, an imino form (2A4MP2), is significantly less stable by 13.60 kcal/mol. amercrystalassn.orgacs.orgwiley-vch.de This large energy difference indicates that under normal conditions, 2-amino-4-methylpyridine exists predominantly in its canonical amino form.

| Tautomer | Structure Type | Relative Energy (kcal/mol) |

|---|---|---|

| 2A4MP1 | Canonical (Amino) | 0.00 |

| 2A4MP2 | Imino (trans) | 13.60 |

| 2A4MP3 | Imino (cis) | 16.36 |

Furthermore, computational studies have elucidated the transition states and energy barriers associated with key intramolecular processes. amercrystalassn.orgacs.orgwiley-vch.de Two primary transition states have been investigated: one for the pyramidal inversion of the amino group and another for the proton transfer involved in tautomerization. The activation energy for the pyramidal inversion at the amino nitrogen is very low, calculated to be only 0.41 kcal/mol. In contrast, the barrier for the hydrogen proton transfer from the amino group to the ring nitrogen is substantially higher, calculated as 44.81 kcal/mol. amercrystalassn.orgacs.orgwiley-vch.de This high barrier for proton transfer further reinforces the stability of the primary amino tautomer.

| Process | Computational Method | Activation Energy Barrier (kcal/mol) |

|---|---|---|

| Pyramidal Inversion (at Amino N) | B3LYP/6-311++G(d,p) | 0.41 |

| Proton Transfer (Tautomerization) | B3LYP/6-311++G(d,p) | 44.81 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.netnih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the highest-energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. researchgate.netnih.gov Conversely, the LUMO, as the lowest-energy orbital devoid of electrons, relates to the molecule's capacity to act as an electrophile or electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For 2-amino-4-methylpyridine, computational analyses have been performed to determine the energies of these key orbitals. In studies of the pyramidal inversion of the amino group, the HOMO energy of the optimized ground-state pyramidal structure was calculated to be -139.29 kcal/mol. amercrystalassn.org For the planar transition state of this inversion, the HOMO energy was found to be -126.32 kcal/mol. amercrystalassn.org The difference in HOMO energies between the ground and transition states highlights the electronic changes that occur during this dynamic process. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the distribution of the HOMO and LUMO across the 2-amino-4-methylpyridine molecule would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized picture that corresponds to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. This technique provides quantitative insight into bonding interactions, charge distribution, and intramolecular delocalization effects. By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, one can estimate the energetic significance of these delocalizations using second-order perturbation theory.

For 2-amino-4-methylpyridine, NBO analysis has been performed at the B3LYP/6-311++G(d,p) level of theory to calculate properties such as bond order and natural atomic charges. amercrystalassn.orgacs.orgwiley-vch.de This analysis allows for a detailed understanding of the electron density distribution within the molecule. The calculated natural atomic charges reveal the electrostatic nature of the atoms, identifying which are electron-rich and which are electron-poor. The bond order calculations quantify the nature of the chemical bonds (e.g., single, double, or intermediate character), providing a more nuanced view than simple Lewis structures. These calculations are crucial for rationalizing the molecule's structure, stability, and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for defining atoms and chemical bonds based on the topology of the electron density, an observable quantum mechanical property. wiley-vch.de This approach partitions a molecule into atomic basins and identifies bond paths—lines of maximum electron density linking atomic nuclei. A bond critical point (BCP) is a point along the bond path where the electron density is at a minimum. The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide profound insights into the nature of the chemical bond.

While specific QTAIM studies on isolated 2-amino-4-methylpyridine are not extensively documented, research on the closely related 2-aminopyridine (B139424) provides a relevant framework. In a DFT study of 2-aminopyridine adsorbed on a nanocage, QTAIM analysis was used to characterize the interactions. acs.org The analysis revealed that values of electron density at the BCP (ρ(r)) greater than 0.1000 a.u. are indicative of dative or covalent interactions. acs.org Conversely, ρ(r) values below this threshold suggest weaker, closed-shell interactions (e.g., van der Waals or weak hydrogen bonds). acs.org Applying this to 2-amino-4-methylpyridine, a QTAIM analysis would characterize the covalent bonds within the pyridine ring and the C-N and N-H bonds of the amino group. It would also be invaluable for identifying and quantifying non-covalent interactions, such as intramolecular hydrogen bonds, which influence the molecule's conformational preferences and crystal packing.

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping, also known as Molecular Electrostatic Potential (MEP), is a computational visualization tool used to understand the charge distribution and reactive sites of a molecule. The ESP map is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow indicate regions of intermediate or near-zero potential.

For 2-amino-4-methylpyridine, an ESP map would reveal distinct regions of electrostatic potential that govern its intermolecular interactions and reactivity. Based on the known properties of pyridine and amino groups, the map would show a significant region of negative potential (red) around the pyridine ring's nitrogen atom due to its lone pair of electrons. The nitrogen atom of the exocyclic amino group would also contribute to this negative potential. These sites are the primary centers for protonation and coordination with electrophiles. Conversely, the hydrogen atoms of the amino group would exhibit a strong positive potential (blue), making them primary sites for hydrogen bonding and interaction with nucleophiles. The methyl group and the aromatic ring's carbon and hydrogen atoms would show intermediate potentials. This visual representation of charge distribution is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule, partitioning the crystal space so that the electron density from the molecule of interest is greater than that from all other molecules at any point on the surface. Various properties, such as the normalized contact distance (dnorm), can be mapped onto this surface to highlight specific intermolecular contacts.

This 3D surface can be summarized into a 2D "fingerprint plot," which plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). These plots provide a unique fingerprint of the intermolecular environment for a molecule in a crystal, allowing for the quantitative decomposition of the crystal packing into contributions from different types of atomic contacts.

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 35 - 55% | Represents the most abundant contacts, defining the overall shape and packing. |

| N···H / H···N | 10 - 20% | Corresponds to strong hydrogen bonding, which are key directional forces in the crystal structure. |

| C···H / H···C | 5 - 15% | Represents weaker C-H···π or C-H···N interactions that contribute to stabilizing the packing. |

Biological and Biomedical Research Applications

Inhibition of Nitric Oxide Synthase (NOS) Isoforms

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). acs.orgmaastrichtuniversity.nl While nNOS and eNOS produce low levels of NO for functions like neurotransmission and blood pressure regulation, iNOS is activated during inflammatory responses and can produce large, sustained amounts of NO that contribute to cytotoxicity. maastrichtuniversity.nlnih.gov 2-Amino-4-methylpyridine has been identified as a potent, non-selective inhibitor of these NOS isoforms. acs.orgnih.gov

2-Amino-4-methylpyridine demonstrates potent inhibition of the iNOS (NOS II) enzyme. nih.govnih.gov Research has shown that its mechanism of action is competitive inhibition with respect to the substrate L-arginine. nih.govnih.gov This means that 2-amino-4-methylpyridine binds to the active site of the iNOS enzyme, directly competing with L-arginine, the molecule from which nitric oxide is synthesized. nih.govnih.gov By occupying the active site, it prevents the enzyme from converting L-arginine to L-citrulline and producing NO. acs.org

While a potent inhibitor of iNOS, 2-amino-4-methylpyridine is less potent against the constitutive isoforms, nNOS (NOS I) and eNOS (NOS III). nih.gov Studies on human recombinant enzymes showed an IC50 value of 100 nM for both nNOS and eNOS. nih.govnih.gov This indicates a degree of selectivity for the inducible isoform over the constitutive ones.

The table below summarizes the in vitro inhibitory potency of 2-amino-4-methylpyridine against different NOS isoforms.

| NOS Isoform | Source | IC50 Value |

| iNOS (NOS II) | Mouse RAW 264.7 Cells | 6 nM |

| iNOS (NOS II) | Human Recombinant | 40 nM |

| nNOS (NOS I) | Human Recombinant | 100 nM |

| eNOS (NOS III) | Human Recombinant | 100 nM |

In vivo studies in rats demonstrated that 2-amino-4-methylpyridine could inhibit the effects of iNOS activity, but larger doses were required to affect systems regulated by eNOS, such as blood pressure. nih.govnih.gov This suggests a 6.9-fold selectivity for iNOS over eNOS in a living system, highlighting its potential for applications where selective iNOS inhibition is desirable. nih.govnih.gov The binding mode of the 2-aminopyridine (B139424) scaffold involves forming a bidentate hydrogen bond with a glutamate (B1630785) residue in the active site of the enzyme. mdpi.com The 4-methyl group contributes to this interaction by fitting into a small non-polar pocket within the active site. mdpi.com

Development of Radiopharmaceuticals for Molecular Imaging

The role of iNOS in various inflammatory diseases has driven interest in developing non-invasive imaging techniques to monitor its expression and activity. Positron Emission Tomography (PET) is a powerful molecular imaging modality that can visualize and quantify physiological processes, requiring specific radiotracers that bind to a target of interest. radiopaedia.org The 2-amino-4-methylpyridine structure has been used as a foundation for designing such PET tracers for iNOS. acs.orgnih.gov

Researchers have synthesized a series of analogues of 2-amino-4-methylpyridine with substitutions at the 6-position of the pyridine (B92270) ring, a location identified as tolerant for introducing substituents suitable for radiolabeling with PET isotopes like fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C). nih.gov The goal was to create inhibitors with high potency and selectivity for iNOS that could be labeled with a positron-emitting radionuclide. acs.orgresearchgate.net

One such promising analogue identified was 6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine. acs.orgnih.gov This compound was successfully synthesized and radiolabeled with ¹⁸F to create the PET tracer [¹⁸F]9. acs.orgnih.govresearchgate.net The synthesis involved a multi-step process to create a precursor molecule that could then be fluorinated using ¹⁸F. researchgate.net

The synthesized tracer, [¹⁸F]9, was evaluated in a mouse model where iNOS expression was induced by lipopolysaccharide (LPS). acs.orgnih.gov In vivo biodistribution studies, which track the localization of the tracer in the body over time, showed a significantly higher uptake of [¹⁸F]9 in the lungs of the LPS-treated mice compared to control mice. acs.orgnih.gov This higher uptake correlated well with increased iNOS expression in the lungs, which was confirmed by Western blot analysis. nih.govresearchgate.net

To confirm that the tracer accumulation was due to specific binding to iNOS, a blocking study was conducted. acs.orgnih.gov In this experiment, the LPS-treated mice were pre-injected with 1400W, a known highly selective iNOS inhibitor, before the administration of [¹⁸F]9. nih.gov The results showed that the uptake of the tracer in the lungs was significantly reduced, demonstrating the target specificity of [¹⁸F]9 for iNOS. acs.orgnih.gov MicroPET imaging studies also visualized the accumulation of the radiotracer in the lungs of the LPS-treated animals. nih.govwustl.edu These findings suggest that ¹⁸F-labeled 2-amino-4-methylpyridine analogues like [¹⁸F]9 are promising PET tracers for imaging iNOS expression in vivo. nih.govresearchgate.netwustl.edu

Antimicrobial Activity of Derivatives and Metal Complexes

Pyridine and its derivatives are known to be important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties. mdpi.comnih.gov Research has explored the antimicrobial potential of derivatives and metal complexes of aminopyridines.

The antimicrobial effectiveness of various 2-aminopyridine derivatives has been evaluated against a range of microorganisms. For instance, certain synthesized derivatives have shown notable activity against Gram-positive bacteria, including Bacillus subtilis, Listeria monocytogenes, and Bacillus cereus. mdpi.com

Furthermore, the coordination of aminopyridine compounds to metal ions can enhance their biological activity. mdpi.commdpi.com Metal complexes involving isomers of 2-amino-4-methylpyridine, such as 2-amino-3-methylpyridine (B33374) and 2-amino-5-picoline, with metals like copper(II) and silver(I) have been synthesized and characterized. mdpi.comresearchgate.netresearchgate.net Studies on a silver(I) complex with a related compound, 2-amino-4-methylbenzothiazole, demonstrated efficiency against both Streptococcus (Gram-positive) and K. pneumonia (Gram-negative) bacteria. mdpi.com Similarly, copper(II) and nickel(II) complexes with 2-amino-5-picoline have been synthesized for antimicrobial screening. researchgate.net These studies indicate that forming metal complexes is a viable strategy for developing new antimicrobial agents based on the aminopyridine structure. mdpi.com

Enzyme Inhibition Studies (Excluding NOS)

While extensively studied for its potent inhibition of nitric oxide synthase (NOS), the inhibitory effects of 2-Amino-4-methylpyridine on other enzyme classes are also an area of scientific inquiry. The 2-aminopyridine scaffold, a core component of this compound, is a well-recognized feature in the design of various enzyme inhibitors.

Research into related compounds suggests potential inhibitory activities for 2-Amino-4-methylpyridine. For instance, derivatives of the closely related compound 2-amino-4,6-dimethylpyridine (B145770) have demonstrated moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This suggests that 2-Amino-4-methylpyridine itself may warrant investigation as a cholinesterase inhibitor, a class of drugs relevant to the treatment of Alzheimer's disease.

Furthermore, the 2-aminopyridine moiety is a common structural motif found in a variety of kinase inhibitors. acs.org Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. medchemexpress.com The presence of the 2-aminopyridine core in 2-Amino-4-methylpyridine suggests its potential as a kinase inhibitor, though specific screening data against a panel of kinases for the unmodified compound is not widely reported in the current literature. The exploration of 2-Amino-4-methylpyridine and its analogues in this area remains a promising avenue for drug discovery.

Table 1: Potential Enzyme Inhibition by 2-Amino-4-methylpyridine and Related Compounds

| Enzyme Class | Related Compound(s) | Observed Activity | Potential for 2-Amino-4-methylpyridine |

|---|---|---|---|

| Cholinesterases | 2-amino-4,6-dimethylpyridine derivatives | Moderate inhibition of AChE and BChE researchgate.net | Warrants investigation |

| Kinases | Various kinase inhibitors | 2-aminopyridine is a common scaffold acs.org | Potential as a kinase inhibitor |

Molecular-Level Interactions within Biological Systems

The therapeutic and biological activities of any compound are fundamentally governed by its molecular-level interactions with biological targets. Crystallographic studies of 2-Amino-4-methylpyridine, both as a standalone molecule and in complexes, provide significant insights into its potential binding modes within biological systems. These studies reveal a propensity for forming a variety of noncovalent interactions, which are crucial for the specific and stable binding to macromolecules like proteins and nucleic acids.

Hydrogen bonds are a predominant feature of the intermolecular interactions of 2-Amino-4-methylpyridine. The amino group and the pyridine ring nitrogen act as effective hydrogen bond donors and acceptors, respectively. In the crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, an extensive network of O—H⋯O and N—H⋯O hydrogen bonds is observed, linking the cations, anions, and water molecules into a three-dimensional structure. nih.gov Similarly, in a cocrystal with squaric acid, N–H⋯O hydrogen bonds are formed between the pyridine ring and the squarate anions. researchgate.net

These observed interactions in small molecule crystals serve as a model for how 2-Amino-4-methylpyridine might interact with the active site of an enzyme or a receptor binding pocket. The amino group could, for example, form critical hydrogen bonds with backbone carbonyls or acidic residues, while the pyridine ring could engage in π–π stacking with aromatic amino acid side chains such as phenylalanine, tyrosine, or tryptophan.

Table 2: Observed Molecular Interactions of 2-Amino-4-methylpyridine from Crystallographic Studies

| Type of Interaction | Description | Reference |

|---|---|---|

| Hydrogen Bonding | Formation of N—H⋯O and O—H⋯N bonds with surrounding molecules. | researchgate.netnih.gov |

| π–π Stacking | Interactions between the aromatic pyridine rings of adjacent molecules. | acs.org |

| Supramolecular Assembly | Combination of hydrogen bonding and π-stacking leading to extended 3D networks. | acs.orgnih.gov |

Catalysis and Advanced Materials Science Applications

Application as Ligands in Catalytic Systems

2-Amino-4-methylpyridine's utility in catalysis stems from its ability to form stable complexes with various transition metals. The pyridine (B92270) nitrogen and the amino group provide two potential coordination sites, allowing for the formation of diverse and catalytically active metal centers.

Pre-Catalyst Development for Organic Reactions

The development of well-defined pre-catalysts is crucial for achieving efficient and selective organic transformations. 2-Amino-4-methylpyridine has been successfully employed as an auxiliary ligand in the synthesis of coordination complexes that serve as pre-catalysts.

A notable example is the synthesis of a copper(II)-malonate complex where 2-amino-4-methylpyridine acts as an auxiliary ligand. nih.govacs.org In this complex, the 2-amino-4-methylpyridine molecules are attached to the Cu-malonate moiety through various noncovalent interactions. nih.govacs.org The presence of the 2-amino-4-methylpyridine ligand influences the supramolecular structure of the complex, leading to a one-dimensional anionic copper-malonate chain. nih.govacs.org This structural arrangement, facilitated by the ligand, is a key aspect of its function in potential catalytic applications. The synthesis of this complex involves the reaction of copper(II) chloride dihydrate, malonic acid, 2-amino-4-methylpyridine, and ammonium (B1175870) hexafluorophosphate (B91526) in an aqueous medium. nih.gov

Table 1: Synthesis Details of a Cu(II)-malonate complex with 2-Amino-4-methylpyridine

| Reactant | Molar Amount |

| Copper(II) chloride dihydrate | 1.0 mmol |

| Malonic acid | 2.0 mmol |

| 2-Amino-4-methylpyridine | 4.0 mmol |

| Ammonium hexafluorophosphate | 4.0 mmol |

| Data sourced from a study on a Cu(II)-malonate complex. nih.gov |

Role in Cross-Coupling Reactions (e.g., Suzuki Coupling)

While the broader class of aminopyridines has been investigated in the context of palladium-catalyzed cross-coupling reactions, specific and detailed research on the application of 2-Amino-4-methylpyridine as a ligand in Suzuki-Miyaura coupling is not extensively documented in the reviewed literature. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically employing a palladium catalyst with various organic ligands. nih.govlibretexts.orgmdpi.com The efficiency and selectivity of this reaction are highly dependent on the nature of the ligand coordinated to the palladium center.

Generally, nitrogen-containing heterocycles can pose challenges in Suzuki-Miyaura reactions as they can sometimes inhibit the catalyst. organic-chemistry.org However, highly active catalysts have been developed that can effectively couple nitrogen-containing heterocyclic substrates, including aminopyridines. organic-chemistry.org These advanced catalytic systems often utilize bulky and electron-rich phosphine (B1218219) ligands to promote the desired coupling reaction. organic-chemistry.org Although a direct application of a 2-Amino-4-methylpyridine-based palladium catalyst in a Suzuki coupling was not found, its structural similarity to other aminopyridines suggests potential for its use in this important class of reactions, likely requiring careful catalyst design to overcome potential inhibition.

Development of Functional Materials

2-Amino-4-methylpyridine serves as a versatile building block in the synthesis of functional materials, particularly in the realm of coordination polymers and inorganic-organic hybrid materials. Its ability to coordinate with metal ions through the pyridine nitrogen and participate in hydrogen bonding via the amino group allows for the construction of extended supramolecular architectures with interesting properties.

Research has demonstrated the synthesis of coordination complexes and polymers involving 2-Amino-4-methylpyridine with various metal ions such as Cu(II), Ag(I), and Zn(II). For instance, a silver(I) complex with a related ligand, 2-amino-3-methylpyridine (B33374), forms a polymeric structure where the amino group bridges two silver ions. mdpi.com This indicates the potential of the amino group in 2-amino-4-methylpyridine to facilitate the formation of extended networks.

In another example, a hybrid inorganic-organic complex, bis(2-amino-4-methylpyridinium) tetrachloridozincate(II), showcases the role of 2-amino-4-methylpyridine in creating crystalline materials with specific structural motifs. In this compound, the 2-amino-4-methylpyridinium cations are linked to the tetrachloridozincate anions through hydrogen bonding.

Nonlinear Optical (NLO) Properties of Derivatives

Derivatives of 2-Amino-4-methylpyridine have shown promise as nonlinear optical (NLO) materials, which are of great interest for applications in photonics and optoelectronics. NLO materials can alter the properties of light passing through them, a phenomenon that is crucial for technologies such as frequency conversion and optical switching.

A notable example is the single crystal of 2-amino-4-methylpyridinium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) (2A4MPPP). nih.gov This material exhibits significant nonlinear optical activity, which is attributed to the intermolecular charge transfer between the 2-amino-4-methylpyridinium cation and the 4-nitrophenolate anion. nih.gov The crystal structure, belonging to the orthorhombic crystal system with the Pna21 space group, is a key factor in its NLO properties. nih.gov

Furthermore, the study of 2-amino-4-methylpyridinium fumarate (B1241708) (AMPF) crystals has also revealed their potential as NLO materials. bohrium.com The UV cut-off wavelength for AMPF is observed at 255 nm, and the material shows minimal absorbance after 320 nm, which is a desirable characteristic for NLO applications. bohrium.com

Table 2: Optical Properties of 2-Amino-4-methylpyridine Derivatives

| Compound | Crystal System | Space Group | UV Cut-off Wavelength |

| 2-amino-4-methylpyridinium 4-nitrophenolate 4-nitrophenol (2A4MPPP) | Orthorhombic | Pna21 | Not specified |

| 2-amino-4-methylpyridinium fumarate (AMPF) | Monoclinic | Not specified | 255 nm |

| Data compiled from studies on NLO properties of 2-amino-4-methylpyridine derivatives. nih.govbohrium.com |

Photoresponse Characteristics and Electrical Conductivity

Coordination complexes incorporating 2-Amino-4-methylpyridine have been investigated for their photoresponsive behavior and electrical conductivity, which are essential properties for the development of electronic and optoelectronic devices.

The previously mentioned Cu(II)-malonate complex with 2-amino-4-methylpyridine as an auxiliary ligand exhibits interesting electrical properties. nih.govacs.org Thin-film devices based on this complex demonstrate a significant increase in electrical conductivity upon photoirradiation. nih.gov This photoresponse highlights the potential of such materials in light-sensing applications.

In the dark, the conductivity of a thin-film device based on this complex was measured to be 1.53 x 10⁻³ S m⁻¹. nih.gov Upon exposure to visible light, the conductivity increased to 4.83 x 10⁻³ S m⁻¹, which is approximately a threefold improvement. nih.gov

Similarly, the electrical properties of bis(2-amino-4-methylpyridinium) tetrachloridozincate(II) have been studied using impedance spectroscopy. researchgate.netacademicjournals.org These studies reveal that the electrical properties of the material are strongly dependent on temperature. The AC conductivity of this compound was found to follow Jonscher's power law, and the conduction mechanism is suggested to be a hopping or a small polaron tunneling process. researchgate.netacademicjournals.org At higher temperatures, a maximum conductivity of approximately 10⁻⁴ S cm⁻¹ was observed. researchgate.net

Table 3: Electrical Conductivity of Materials Containing 2-Amino-4-methylpyridine

| Compound | Condition | Electrical Conductivity |

| Cu(II)-malonate complex with 2-amino-4-methylpyridine | Dark | 1.53 x 10⁻³ S m⁻¹ |

| Cu(II)-malonate complex with 2-amino-4-methylpyridine | Photoirradiation | 4.83 x 10⁻³ S m⁻¹ |

| bis(2-amino-4-methylpyridinium) tetrachloridozincate(II) | Elevated Temperature | ~ 10⁻⁴ S cm⁻¹ |

| Data sourced from studies on the electrical properties of 2-amino-4-methylpyridine-containing materials. nih.govresearchgate.net |

Environmental Science Investigations

Behavior in Diverse Environmental Compartments

The distribution and persistence of 2-Amino-4-methylpyridine in the environment are governed by its physicochemical properties, which influence its movement and partitioning into soil, water, and air.

Soil: The mobility of 2-Amino-4-methylpyridine in the terrestrial environment is largely dictated by its interaction with soil components. Based on predictive modeling, the compound exhibits a low potential for absorption into the organic matter of soil. jubilantingrevia.com This is quantified by the soil organic carbon-water partition coefficient (Koc). An estimated Log Koc value of 1.86 suggests that the compound has low sorption to soil particles and is likely to be mobile in the soil column. jubilantingrevia.com This mobility could lead to the potential for leaching into groundwater systems.